molecular formula C10H8F2O3 B12961024 6-(Difluoromethoxy)chroman-4-one

6-(Difluoromethoxy)chroman-4-one

Cat. No.: B12961024
M. Wt: 214.16 g/mol
InChI Key: FFBPXBRJQRNFDV-UHFFFAOYSA-N
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Description

Chroman-4-one is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 4-membered oxygen-containing ring (pyran-4-one). Derivatives of chroman-4-one are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties . The structural modifications at positions 3, 6, and 8 of the chroman-4-one scaffold significantly influence physicochemical properties and pharmacological efficacy.

6-(Difluoromethoxy)chroman-4-one is a fluorinated derivative where a difluoromethoxy (-OCF₂H) group is attached at the 6-position of the chroman-4-one core. These substitutions enhance metabolic stability, lipophilicity, and target-binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

6-(difluoromethoxy)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-6-1-2-9-7(5-6)8(13)3-4-14-9/h1-2,5,10H,3-4H2

InChI Key

FFBPXBRJQRNFDV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production of chroman-4-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chroman-4-one derivatives with potential biological activities .

Scientific Research Applications

6-(Difluoromethoxy)chroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances its binding affinity and specificity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of inflammatory responses .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated derivatives (e.g., 6-F, 6-OCF₂H) exhibit enhanced enzymatic inhibition due to electronegativity and steric effects. For example, 6-fluorochroman-4-one derivatives show potent aromatase inhibition (IC₅₀ = 0.8–2.5 μM), critical for breast cancer therapy .
  • Hydroxylated analogs (e.g., 6-OH) display superior solubility and bioavailability but reduced metabolic stability compared to fluorinated or methoxylated compounds .
  • Methyl and methoxy groups at position 6 balance lipophilicity and cytotoxicity, as seen in compounds from Ophiopogon japonicus and Polygonatum cyrtonema .

Physicochemical Properties

  • Lipophilicity : Fluorine and methoxy groups increase logP values, enhancing membrane permeability. For instance, 6-fluorochroman-4-one derivatives have logP ~2.1, whereas hydroxylated analogs (logP ~1.5) are more hydrophilic .
  • Synthetic Accessibility : Difluoromethoxy substitution requires specialized reagents (e.g., difluoromethylation agents), leading to moderate yields (50–70%), whereas methoxy or hydroxy derivatives are synthesized via conventional alkylation or hydroxylation .

Structural-Activity Relationships (SAR)

  • Position 6 : Fluorine or alkoxy groups at this position improve binding to hydrophobic enzyme pockets (e.g., aromatase active site) .
  • Position 3 : Substitutions like benzyl or pyridinyl groups (e.g., 3-(pyridin-3-yl)chroman-4-one) enhance anticancer activity through π-π stacking interactions .
  • Position 7/8 : Methyl or hydroxyl groups here modulate electron density, affecting redox properties and antioxidant capacity .

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